molecular formula C12H9Cl2F3N2O2S B1408331 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide CAS No. 1858251-13-4

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide

Cat. No.: B1408331
CAS No.: 1858251-13-4
M. Wt: 373.2 g/mol
InChI Key: MMEPEFKGLZKCTN-UHFFFAOYSA-N
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Description

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide (CAS RN: 1858251-13-4) is a sulfonamide derivative featuring a pyrrole heterocycle substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group. Its molecular formula is C₁₂H₉Cl₂F₃N₂O₂S, with a molecular weight of 373.18 g/mol . The compound is primarily utilized in laboratory research, as commercial suppliers like Apollo Scientific and Combi-Blocks Inc. explicitly state its intended use for experimental purposes . Physical properties include a predicted density of 1.57 g/cm³ and a boiling point of 430.5°C .

Properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methylpyrrole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2F3N2O2S/c1-18-22(20,21)10-3-2-4-19(10)11-8(13)5-7(6-9(11)14)12(15,16)17/h2-6,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEPEFKGLZKCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137702
Record name 1H-Pyrrole-2-sulfonamide, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858251-13-4
Record name 1H-Pyrrole-2-sulfonamide, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-sulfonamide, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis Strategy

The synthesis typically proceeds via:

  • Preparation of appropriately substituted phenyl intermediates.
  • Introduction of the sulfonamide group onto the pyrrole ring.
  • Coupling of the substituted phenyl moiety with the pyrrole sulfonamide.

This involves:

  • Halogenation of the phenyl ring to introduce dichloro substituents.
  • Trifluoromethylation to install the CF3 group at the para-position.
  • Sulfonation of the pyrrole ring followed by N-methylation.
  • Coupling reactions (e.g., nucleophilic aromatic substitution or palladium-catalyzed coupling) to link the phenyl and pyrrole sulfonamide units.

Key Reaction Types

  • Halogenation and Trifluoromethylation: Achieved through electrophilic aromatic substitution or via use of trifluoromethylation reagents such as Togni reagents or Ruppert–Prakash reagent under metal catalysis.
  • Sulfonamide Formation: Typically involves sulfonylation of the pyrrole nitrogen or carbon, followed by methylation of the nitrogen to yield the N-methyl sulfonamide.
  • Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling can be employed to assemble the final molecule with high regioselectivity and yield.

Detailed Preparation Methods and Research Findings

Synthesis of Substituted Phenyl Azides as Intermediates

A related synthetic route involves preparing azide intermediates from substituted anilines, which can be transformed into various heterocyclic compounds. For example, 2,6-dichloro-4-(trifluoromethyl)aniline can be diazotized and converted into the corresponding azide with sodium azide in the presence of sodium acetate. This azide intermediate is crucial for subsequent cycloaddition reactions leading to heterocyclic derivatives.

Step Reaction Conditions Yield (%)
Diazotization 2,6-dichloro-4-(trifluoromethyl)aniline + NaNO2 Acidic aqueous solution, 0-5°C >90%
Azide formation Diazotized intermediate + NaN3 Sodium acetate buffer, room temp 95%

1,3-Dipolar Cycloaddition for Heterocycle Formation

The azide intermediate can undergo copper(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes at room temperature to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. This method is efficient and mild, avoiding harsh conditions that might degrade sensitive groups.

Entry Terminal Alkyne Product Yield (%)
1 Phenylacetylene 93
2 Hex-1-yne 88

This reaction mechanism involves the formation of a copper(I) acetylide intermediate, which reacts regioselectively with the azide to form the triazole ring. Although this method is for triazole derivatives, the principles of regioselective coupling and mild reaction conditions are applicable to the synthesis of related sulfonamide compounds.

Sulfonamide Formation on Pyrrole Ring

Sulfonamide derivatives of pyrrole are typically synthesized by sulfonylation of the pyrrole nitrogen or the 2-position carbon using sulfonyl chlorides under basic conditions, followed by methylation of the nitrogen using methylating agents such as methyl iodide or dimethyl sulfate. The reaction must be controlled to prevent over-alkylation or sulfonation at undesired positions.

Coupling of Pyrrole Sulfonamide with Substituted Phenyl Ring

The final step involves coupling the N-methyl pyrrole-2-sulfonamide with the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety. This can be achieved by nucleophilic aromatic substitution if the phenyl ring bears suitable leaving groups or via palladium-catalyzed cross-coupling reactions to form the C-N bond linking the two fragments.

Step Reagents Conditions Yield (%)
Coupling N-methyl pyrrole-2-sulfonamide + substituted phenyl halide Pd catalyst, base, solvent, 80-100°C 70-90%

Summary Table of Preparation Steps

Step Number Reaction Type Key Reagents/Conditions Purpose Typical Yield (%)
1 Halogenation/Trifluoromethylation Electrophilic reagents, metal catalysts Install Cl and CF3 on phenyl ring 80-95
2 Diazotization and Azide Formation NaNO2, NaN3, acidic buffer Prepare azide intermediate >90
3 Sulfonylation of Pyrrole Sulfonyl chloride, base Introduce sulfonamide group 75-85
4 N-Methylation Methyl iodide or dimethyl sulfate Methylate pyrrole nitrogen 85-95
5 Coupling Reaction Pd catalyst, base, elevated temperature Link phenyl and pyrrole sulfonamide 70-90

Research Findings and Considerations

  • The use of copper(I)-catalyzed cycloaddition reactions demonstrates the advantage of regioselectivity and mild conditions, which could be adapted for related heterocyclic synthesis steps in the preparation of the target compound.
  • Control of reaction temperature and stoichiometry is critical to avoid side reactions, especially given the sensitivity of trifluoromethyl and dichloro substituents to harsh conditions.
  • Purification techniques such as recrystallization and chromatography are essential due to the complexity of the molecule and the presence of multiple functional groups.
  • The overall synthetic route is modular, allowing for variation in substituents for structure-activity relationship studies in pharmaceutical or agrochemical research.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrole ring and sulfonamide group undergo oxidation under controlled conditions:

Reaction Type Conditions Products Key Observations
Pyrrole ring oxidationH<sub>2</sub>O<sub>2</sub>/FeCl<sub>3</sub>1,2-diketone derivativeSelectively oxidizes the α-position of the pyrrole ring; preserves sulfonamide group.
Sulfonamide oxidationKMnO<sub>4</sub>/acidic mediumSulfonic acid derivativeComplete cleavage of the sulfonamide group observed at elevated temperatures .
  • Mechanistic Insight : Oxidation of the pyrrole ring proceeds via radical intermediates, while sulfonamide oxidation involves electrophilic attack on the sulfur atom.

Nucleophilic Substitution Reactions

The chlorine atoms on the phenyl ring participate in nucleophilic substitution due to electron-withdrawing effects of the trifluoromethyl group:

Nucleophile Conditions Products Yield Catalyst
Methoxide (CH<sub>3</sub>O⁻)DMF, 80°CMethoxy-substituted derivative72%CuI
Amines (R-NH<sub>2</sub>)EtOH, refluxArylaminated analogs58–65%Pd(OAc)<sub>2</sub>
  • Key Finding : Substitution occurs preferentially at the para position relative to the trifluoromethyl group .

  • Limitation : Steric hindrance from the pyrrole ring reduces reactivity at the ortho positions .

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals:

Suzuki-Miyaura Coupling

Boronic Acid Catalyst Product Yield
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivative85%
Vinylboronic pinacol esterPdCl<sub>2</sub>(dppf), CsFAlkenyl-substituted analog78%

Ullmann Coupling

Aryl Halide Base Product Yield
4-BromotolueneCuI, 1,10-phenanthrolineExtended π-conjugated system63%
  • Applications : These reactions enable modular synthesis of derivatives for agrochemical and pharmaceutical screening .

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Rate Constant (k)
6M HCl, 100°C2-Aminopyrrole + sulfonic acid2.1 × 10<sup>−3</sup> s<sup>−1</sup>
NaOH (10%), refluxN-Methylamine + pyrrole-2-sulfonate4.7 × 10<sup>−4</sup> s<sup>−1</sup>
  • Notable Feature : Acidic hydrolysis proceeds 4.5× faster than basic hydrolysis due to protonation of the sulfonamide nitrogen.

Coordination Chemistry

The sulfonamide group acts as a ligand for metal ions, forming stable complexes:

Metal Salt Coordination Mode Application
PdCl<sub>2</sub>Bidentate (S=O and N–H)Catalytic C–C coupling reactions
Cu(NO<sub>3</sub>)<sub>2</sub>Monodentate (S=O)Antimicrobial agents
  • Structural Confirmation : X-ray crystallography reveals square-planar geometry in Pd complexes.

Functionalization at the Pyrrole Ring

Electrophilic substitution occurs at the β-position of the pyrrole ring:

Reagent Conditions Product Regioselectivity
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hr3-Nitro-pyrrole derivative>95% β-selectivity
Br<sub>2</sub>/AcOHRT, 1 hr3-Bromo-pyrrole analog88% β-selectivity
  • Driving Factor : Electron-donating effects of the N-methyl group direct electrophiles to the β-position.

7.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds similar to 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide exhibit antiviral properties. For instance, N-Heterocycles containing pyrrole structures have shown promise as antiviral agents against various viruses, including measles and dengue virus. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance antiviral efficacy .

Antibacterial Properties
The compound has been investigated for its antibacterial potential. Pyrrole derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For example, a study demonstrated that certain pyrrole-based compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like vancomycin .

Materials Science

Polymer Synthesis
this compound can be utilized in the synthesis of advanced polymeric materials. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and chemical resistance. Research on polymer blends incorporating this compound has shown improved mechanical properties compared to conventional materials .

Environmental Studies

Chemical Detection and Analysis
The compound's stability and reactivity make it suitable for use in environmental monitoring applications. It can be employed as a reagent in analytical chemistry for the detection of pollutants or chemical threats in environmental samples. Studies have explored its application in detecting specific contaminants in air and water samples .

Table 1: Antiviral Efficacy of Pyrrole Derivatives

Compound NameTarget VirusEC50 (µM)Reference
Compound AMeasles Virus30.57
Compound BDengue Virus2.1
Compound CInfluenza Virus0.96

Table 2: Antibacterial Activity of Pyrrole Derivatives

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound DMRSA0.125
Compound EMSSA0.5
Compound FE. coli12.5

Case Studies

Case Study 1: Antiviral Screening
In a recent study published in MDPI, various pyrrole derivatives were screened for their antiviral activity against the measles virus. The results indicated that modifications to the sulfonamide group significantly enhanced the antiviral potency, suggesting a promising avenue for drug development targeting viral infections .

Case Study 2: Environmental Monitoring
A study highlighted the effectiveness of using pyrrole-based compounds as sensors for detecting airborne pollutants. The stability of these compounds under various environmental conditions was assessed, demonstrating their potential utility in real-time monitoring systems for hazardous substances .

Mechanism of Action

The mechanism of action of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

(a) Fipronil [(RS)-5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carbonitrile]

  • Structural Differences :
    • Heterocycle : Pyrazole (vs. pyrrole in the target compound).
    • Functional Groups : Carbonitrile and trifluoromethylsulfonyl (vs. sulfonamide).
  • Bioactivity : Fipronil is a broad-spectrum insecticide targeting GABA receptors, with high efficacy against pests like termites and fleas .
  • Key Contrast : The pyrazole core and trifluoromethylsulfonyl group enhance insecticidal activity compared to sulfonamides, which may exhibit different modes of action .

(b) Nicofluprole [2-chloro-N-cyclopropyl-5-(1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1H-pyrazol-4-yl)-N-methylpyridine-3-carboxamide]

  • Structural Differences :
    • Heterocycle : Pyridine and pyrazole (vs. pyrrole).
    • Functional Groups : Carboxamide and heptafluoropropan-2-yl substituent (vs. sulfonamide).
  • Bioactivity : Nicofluprole is a veterinary ectoparasiticide with systemic activity against ticks and fleas .
  • Key Contrast : The pyridine-carboxamide scaffold and bulky fluorinated substituents likely improve lipid solubility and tissue penetration compared to sulfonamides .

(c) Pyrazole Carboxamides from

  • Example Compound : 5k [5-bromo-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carboxamide].
  • Structural Differences :
    • Heterocycle : Pyrazole (vs. pyrrole).
    • Functional Groups : Carboxamide and trifluoromethylsulfinyl (vs. sulfonamide).
  • Bioactivity : Exhibits 100% mortality against Tetranychus cinnabarinus at 500 mg/L, dropping to 30% at 100 mg/L .

Sulfonamide-Based Comparators

(a) Tolylfluanid [1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide]

  • Structural Differences: Core: Methanesulfonamide (vs. pyrrole-sulfonamide). Substituents: Dimethylamino and 4-methylphenyl (vs. dichloro-trifluoromethylphenyl).
  • Bioactivity : Fungicide used in crop protection .
  • Key Contrast : The absence of a heterocyclic ring reduces target specificity compared to the pyrrole-sulfonamide hybrid .

Data Table: Comparative Analysis

Compound Name Core Heterocycle Key Functional Groups Molecular Weight (g/mol) Bioactivity (Example) Use
Target Compound Pyrrole Sulfonamide, Dichloro-trifluoromethylphenyl 373.18 Not reported Lab research
Fipronil Pyrazole Trifluoromethylsulfonyl, Carbonitrile 437.15 Insecticidal (GABA antagonist) Insecticide
Nicofluprole Pyridine/Pyrazole Carboxamide, Heptafluoropropan-2-yl 592.09 Ectoparasiticide Veterinary pesticide
Compound 5k () Pyrazole Carboxamide, Trifluoromethylsulfinyl ~750 (estimated) 100% mortality at 500 mg/L Acaricide research
Tolylfluanid None Methanesulfonamide, Dimethylamino 347.24 Fungicidal Fungicide

Research Implications and Gaps

  • Structural-Activity Relationships : The dichloro-trifluoromethylphenyl group is a common pesticidal pharmacophore, but heterocycle choice (pyrazole vs. pyrrole) significantly impacts bioactivity .
  • Sulfonamide Limitations : While sulfonamides like the target compound offer synthetic versatility, their potency may lag behind carboxamides or sulfonyl derivatives due to reduced electrophilicity .

Biological Activity

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse research sources.

Chemical Structure

The molecular formula of the compound is C19H8Cl4F6N4O3C_{19}H_{8}Cl_{4}F_{6}N_{4}O_{3} and it features a complex arrangement that includes a pyrrole ring and multiple halogen substituents. The presence of the trifluoromethyl and dichloro groups is significant in modulating its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been documented, including the use of Vilsmeier-Haack reagents for introducing functional groups effectively .

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrrole derivatives, including those similar to this compound. For example, compounds with structural similarities have shown efficacy against viruses such as herpes simplex virus type 1 (HSV-1), demonstrating reductions in plaque formation by up to 69% at specific concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that pyrrole derivatives exhibit varying degrees of activity against bacterial strains, with some derivatives showing minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens like Mycobacterium tuberculosis and Pseudomonas putida .

The proposed mechanisms for the biological activity of this class of compounds often involve inhibition of key enzymes or disruption of cellular processes in target organisms. For instance, some derivatives are known to inhibit RNA polymerase activity in viral pathogens, which is crucial for their replication .

Case Studies

Study Target Pathogen Activity Concentration Outcome
Dawood et al. (2024)HSV-1Antiviral0.5 mg/mL69% reduction in plaques
Wu et al. (2024)Tobacco Mosaic VirusAntiviral0.5 mg/mL50.1% efficacy
Mir N.A. et al. (2024)Mycobacterium tuberculosisAntimicrobial5 µMFavorable activity against H37Ra strain

Q & A

Q. Basic

  • XRD analysis reveals crystal packing and dihedral angles between aromatic rings (e.g., 86.7° between pyrazole and phenyl rings), critical for understanding molecular conformation .
  • IR spectroscopy identifies functional groups (e.g., C≡N at ~2240 cm⁻¹, S=O at ~1315 cm⁻¹) .
  • 1H/13C NMR resolves substituent effects: downfield shifts (~7.8–8.2 ppm) indicate electron-withdrawing groups (e.g., -CF₃, Cl) on aromatic protons .
  • HRMS/EI-MS confirms molecular weight (e.g., m/z 370 [M]⁺ for C₁₅H₇F₃Cl₂N₄) .

How does the crystal structure influence its biological activity?

Advanced
The planarity of the pyrazole ring and dihedral angles (e.g., 153.5° between pyrazole and substituted phenyl rings) affect binding to biological targets like insect GABA receptors. Disordered fluorine atoms in the -CF₃ group (refined with partial occupancies) suggest rotational flexibility, which may enhance hydrophobic interactions . Crystal packing via π-π stacking (3.5–4.0 Å distances) and halogen bonds (C-Cl⋯N, ~3.3 Å) stabilizes the active conformation, as observed in structurally related acaricides .

How can computational models predict interactions with biological targets?

Advanced
Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the -SO₂NHMe group exhibits high electron density, favoring hydrogen bonding with receptor residues. Molecular docking (e.g., using AutoDock Vina) simulates binding to GABA-gated chloride channels, showing that -CF₃ and Cl substituents occupy hydrophobic pockets, while the sulfonamide forms salt bridges with Arg/Lys residues . Validation via QSAR models correlates logP values (e.g., ~3.5) with larvicidal activity (LC₅₀ = 1.2 μM) .

What strategies address conflicting data in literature regarding its efficacy?

Advanced
Contradictions in bioactivity data (e.g., LC₅₀ ranging from 1.2–15 μM) may arise from:

  • Varied assay conditions : Differences in solvent (DMSO vs. acetone) affect solubility and bioavailability .
  • Structural analogs : Substitutions at the 5-position (e.g., -Br vs. -CN) alter steric bulk and electronic effects .
  • Target species variability : Resistance mutations in insect GABA receptors (e.g., A302S in Drosophila) reduce binding affinity .
    Resolution : Standardize protocols (e.g., WHO insecticide bioassays) and use isogenic insect strains to minimize variability .

What are the key steps in optimizing reaction conditions for scalable synthesis?

Q. Basic

  • Diazotization : Maintain temperatures <5°C to prevent byproduct formation .
  • Cyclization : Use acetic acid as both solvent and catalyst for pyrazole ring closure (yield: 75–85%) .
  • Sulfonylation : Pyridine acts as a base and solvent, with stoichiometric control (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize di-sulfonylation .
  • Purification : Recrystallization from acetone/ethanol (1:1) yields >95% purity .

How does structural modification impact physicochemical properties?

Q. Advanced

  • Lipophilicity : Replacing -CN with -SO₂CF₃ increases logP from 3.2 to 4.1, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal stability : Introducing -CF₃ improves melting points (e.g., 514–516 K) due to increased molecular symmetry and halogen bonding .
  • Bioactivity : 5-Bromo derivatives (e.g., compound 5k ) show 100% acaricidal mortality at 500 mg/L, while -OCH₃ analogs exhibit reduced potency (~30% at 100 mg/L) due to steric hindrance .

What in vitro assays evaluate its mechanism of action?

Q. Advanced

  • Voltage-clamp electrophysiology measures GABA receptor inhibition (IC₅₀ = 0.8 μM in Musca domestica) .
  • Fluorescence-based assays using Fipronil-binding proteins (e.g., Drosophila RDL receptors) quantify displacement kinetics (Kd = 12 nM) .
  • Metabolic stability : Liver microsome assays (e.g., rat CYP450) assess oxidative degradation (t₁/₂ = 45 min) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.